molecular formula C9H8ClN3O B155372 5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one CAS No. 10050-12-1

5-Amino-2-(4-chloro-phenyl)-2,4-dihydro-pyrazol-3-one

Cat. No. B155372
CAS RN: 10050-12-1
M. Wt: 209.63 g/mol
InChI Key: PRURDYUNBXAKRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a one-pot synthesis of novel 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives from three-component reactions of an 5-(4-chlorophenyl)-1,3,4-thiadiazol-2 amine, aromatic aldehydes, and malononitrile in the presence of NaOH under reflux has been described .

Scientific Research Applications

Anticancer Agent

The compound has been synthesized and evaluated for its anticancer activities . In particular, a derivative of the compound, which has a 3-hydroxy-4-methoxyphenyl substituent, was found to have significant in-vitro anticancer activities against four human tumor cell lines .

Anti-inflammatory Agent

The compound has been found to have anti-inflammatory effects . A derivative bearing a 4-chlorophenyl moiety was found to be a potent inhibitor against LPS-induced TNF-α generation in mice .

Synthesis of Derivatives

The compound serves as a key intermediate in the synthesis of various derivatives . These derivatives have been synthesized in a six-step process starting from 4-chlorobenzoic acid .

Docking and ADME Prediction

The compound and its derivatives have been used in docking studies and ADME prediction . These studies help in understanding the binding mode of the compounds in the active site of enzymes and predicting their drug-like properties .

Environmentally Friendly Synthesis

The compound can be synthesized using an environmentally friendly , rapid, and convenient one-pot ultrasound-promoted synthesis . This method of synthesis is advantageous as it reduces the number of steps and the amount of waste produced .

Structure-Activity Relationships (SARs)

The compound and its derivatives have been studied for their structure-activity relationships (SARs) . These studies help in understanding how the structure of the compound influences its biological activity .

properties

IUPAC Name

5-amino-2-(4-chlorophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-6-1-3-7(4-2-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRURDYUNBXAKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405131
Record name 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10050-12-1
Record name 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10050-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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